1,2,3-Trichlorobenzene

描述

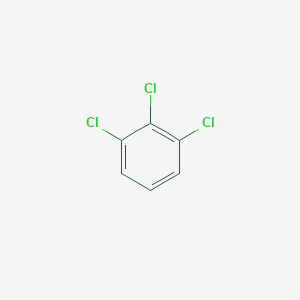

Trichlorobenzenes are human-made compounds that occur in three different chemical forms. Although they have the same molecular weight and molecular formula, they differ structurally by where the chlorine atoms are attached to the benzene ring. Compounds like these are referred to as isomers. This compound and 1,3,5-trichlorobenzene are colorless solids, while 1,2,4-trichlorobenzene is a colorless liquid. Although the three isomers of trichlorobenzenes have the same molecular weight and formula, they each may have different chemical and toxicological properties. Trichlorobenzenes have primarily been used as solvents and chemical intermediates to produce other compounds. In the past, mixed isomers of trichlorobenzene had been used for termite control, but this is not a current use. One of the isomers (1,2,4-trichlorobenzene) is produced in large quantities and is used as a solvent to dissolve such special materials as oils, waxes, resins, greases, and rubber. It is also frequently used to produce dyes and textiles. The other two isomers, this compound and 1,3,5-trichlorobenzene, are produced in lower quantities and have fewer uses.

This compound is a trichlorobenzene carrying chloro substituents at positions 1, 2 and 3.

Structure

3D Structure

属性

IUPAC Name |

1,2,3-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELMFMZEBKVZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026193 | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3-trichlorobenzene appears as a white solid with a sharp chlorobenzene odor. Insoluble in water and denser than water. Hence sinks in water. Melting point 63-64 °C (145-147 °F)., White solid; [Hawley] White crystalline solid; [MSDSonline], WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

424 to 426 °F at 760 mmHg (NTP, 1992), 218.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

234.9 °F (NTP, 1992), 113 °C, 112.7 °C (closed cup), 112.7 °C c.c. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), Slightly soluble in ethanol; very soluble in ether and benzene, Sparingly sol in alcohol; freely sol in carbon disulfide, In water, 18 mg/L at 25 °C., Solubility in water: very poor | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.69 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.4533 g/cu cm at 25 °C, 1.45 g/cm³ | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.26 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 104 °F (NTP, 1992), 0.21 [mmHg], 0.21 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17.3 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Platelets from alcohol, White crystals | |

CAS No. |

87-61-6, 51703-47-0, 12002-48-1 | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051703470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | vic-Trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUR9777IK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

126.7 °F (NTP, 1992), 51.3 °C, 53.5 °C | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10051 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,3-TRICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1222 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichlorobenzene (1,2,3-TCB), an organochlorine compound with the chemical formula C₆H₃Cl₃, is a significant substance in various industrial applications, including its use as a solvent and a chemical intermediate in the synthesis of dyes and pesticides.[1] A thorough understanding of its physical and chemical properties is paramount for ensuring safe handling, predicting its environmental fate, and for its application in scientific research and industrial processes. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by detailed experimental protocols for the determination of these properties.

Physical Properties

This compound is a white crystalline solid with a characteristic sharp, chlorobenzene-like odor.[1][2] It is insoluble in water but soluble in various organic solvents such as ether and benzene.[3] The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃ | [2] |

| Molecular Weight | 181.45 g/mol | [4] |

| Appearance | White crystalline solid/flakes | [2][3] |

| Odor | Sharp, chlorobenzene-like | [2] |

| Melting Point | 51-55 °C (124-131 °F) | [3][4][5] |

| Boiling Point | 218-219 °C (424-426 °F) at 760 mmHg | [3][4][5] |

| Density | 1.4533 - 1.69 g/cm³ | [2][3][5] |

| Vapor Pressure | 0.07 mmHg at 25 °C | [3][4][5] |

| Vapor Density | 6.25 - 6.3 (Air = 1) | [3][4][5] |

| Solubility in Water | Insoluble (0.02 g/L) | [2][5] |

| LogP (Octanol-Water Partition Coefficient) | 4.05 | [2][6] |

| Flash Point | 112.7 - 127 °C (234.9 - 260.6 °F) (closed cup) | [3][4][6] |

| Autoignition Temperature | 571 °C (1059.8 °F) | [3][4] |

| Henry's Law Constant | 1.25 x 10⁻³ atm-m³/mol | [2] |

Chemical Properties and Reactivity

This compound is a stable compound under normal temperatures and pressures.[3] However, it can undergo certain chemical reactions and decompositions under specific conditions.

-

Reactivity with Oxidizing Agents : It can react with strong oxidizing agents.[3][7]

-

Thermal Decomposition : When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and phosgene.[2][6][7]

-

Combustibility : It is a combustible material but does not ignite readily.[3]

-

Hazardous Polymerization : Hazardous polymerization has not been reported.[3]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using the capillary method with a liquid bath or a metal block apparatus.[8][9][10][11]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater).

-

Thermometer with appropriate range and accuracy.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

A small amount of this compound is finely powdered.

-

The capillary tube is filled with the powdered sample to a height of 3-5 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle disappears is recorded as the end of melting.

-

The melting range is reported. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

The boiling point can be determined by various methods, including ebulliometry, dynamic vapor pressure measurement, or the distillation method.[12][13][14][15]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus (Distillation Method):

-

Distillation flask.

-

Condenser.

-

Receiving flask.

-

Thermometer.

-

Heating mantle.

Procedure:

-

A measured volume of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and there is a steady rate of distillation.

-

The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure if necessary.

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound, which is sparingly soluble.[1][16][17][18][19]

Principle: A sufficient amount of the test substance is agitated in water at a constant temperature for a period of time to reach saturation. The concentration of the substance in the aqueous phase is then determined analytically.

Apparatus:

-

Flasks with stoppers.

-

Constant temperature bath or shaker.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography).

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to separate the phases. If necessary, centrifugation is used to remove undissolved solid.

-

A sample of the clear aqueous phase is carefully withdrawn.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

-

The experiment is repeated to ensure the value is reproducible.

Vapor Pressure Determination (OECD Guideline 104)

For the vapor pressure range of this compound, the static method or the gas saturation method is appropriate.[2][5][6][7][20]

Principle (Static Method): The substance is introduced into a vacuum-sealed container, and the pressure exerted by the vapor in equilibrium with the solid or liquid is measured at a constant temperature.

Apparatus:

-

Vapor pressure apparatus with a pressure gauge and a temperature-controlled sample chamber.

-

Vacuum pump.

Procedure:

-

A sample of this compound is placed in the sample chamber.

-

The system is evacuated to remove air.

-

The sample is brought to the desired temperature and allowed to equilibrate.

-

The vapor pressure is read directly from the pressure gauge.

-

Measurements are taken at several temperatures to establish the vapor pressure curve.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The shake flask method is the standard procedure for determining the LogP of substances like this compound.[3][21][22][23][24]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentrations.

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for concentration measurement.

Procedure:

-

n-Octanol and water are mutually saturated before use.

-

A known amount of this compound is dissolved in either n-octanol or water.

-

A measured volume of this solution is placed in a separatory funnel with a measured volume of the other solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The two phases are separated by allowing them to stand or by centrifugation.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as logP.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids and solids.[4][25][26][27][28]

Principle: A sample is heated in a closed cup at a controlled rate. A small flame is periodically introduced into the vapor space above the sample. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

Apparatus:

-

Pensky-Martens closed-cup flash point tester.

-

Thermometer.

-

Stirrer.

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the sample is heated at a specified, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and the test flame is lowered into the vapor space.

-

The observation of a distinct flash inside the cup is recorded as the flash point.

-

The barometric pressure is recorded to correct the observed flash point to standard pressure.

Synthesis and Reactivity Pathways

The following diagrams illustrate the key synthesis and reactivity pathways of this compound.

Caption: Synthesis pathways for this compound.

Caption: Reactivity and decomposition of this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented herein are essential for professionals in research, development, and industrial settings to ensure the safe and effective use of this compound. A comprehensive understanding of these properties is crucial for risk assessment, process optimization, and environmental protection.

References

- 1. oecd.org [oecd.org]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. lcslaboratory.com [lcslaboratory.com]

- 15. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 19. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.hk]

- 21. oecd.org [oecd.org]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 25. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 26. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 27. store.astm.org [store.astm.org]

- 28. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Synthesis of 1,2,3-Trichlorobenzene from Benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 1,2,3-trichlorobenzene originating from benzene. The document outlines direct and indirect methods, providing detailed experimental protocols, quantitative data on yields and isomer distributions, and visual representations of the synthetic routes to facilitate understanding and application in research and development.

Direct Chlorination of Benzene

The direct chlorination of benzene is a common industrial method for producing chlorinated benzene derivatives. However, this process typically yields a mixture of isomers, with the 1,2,4- and 1,3,5-isomers often being the major products. The formation of this compound is less favored due to the directing effects of the chlorine substituents on the benzene ring.

The reaction proceeds via electrophilic aromatic substitution, where chlorine, activated by a Lewis acid catalyst, attacks the benzene ring. Subsequent chlorination of monochlorobenzene and dichlorobenzene leads to the formation of trichlorobenzene isomers.

Isomer Distribution

The direct trichlorination of benzene generally results in a product mixture with a low percentage of the 1,2,3-isomer. A typical reaction product from the trichlorination of benzene contains approximately 90% 1,2,4-trichlorobenzene and about 10% this compound, with virtually no 1,3,5-trichlorobenzene formed.[1]

Chlorination of o-Dichlorobenzene

A more targeted approach to synthesizing this compound involves the chlorination of o-dichlorobenzene. This pathway also produces a mixture of trichlorobenzene isomers, primarily 1,2,3- and 1,2,4-trichlorobenzene, which can then be separated.

Experimental Protocol

The following protocol is adapted from established industrial processes for the chlorination of dichlorobenzenes.

Materials:

-

o-Dichlorobenzene

-

Anhydrous ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Sodium carbonate (Na₂CO₃) solution

-

Water

Procedure:

-

Introduce o-dichlorobenzene and a catalytic amount of anhydrous ferric chloride into a suitable reaction vessel equipped with a stirrer, gas inlet, and a condenser.

-

Pass chlorine gas through the mixture while maintaining the reaction temperature between 40 and 50°C.

-

Monitor the reaction progress by measuring the density of the reaction mixture or by gas chromatography until the desired degree of chlorination is achieved.

-

Upon completion, neutralize the resulting mixture with a sodium carbonate solution to remove any residual hydrochloric acid.

-

Wash the organic layer with water.

-

The final product, a mixture of 1,2,3- and 1,2,4-trichlorobenzene, is then subjected to fractional distillation to separate the isomers.

Quantitative Data

| Parameter | Value |

| Starting Material | o-Dichlorobenzene |

| Catalyst | Anhydrous Ferric Chloride |

| Reaction Temperature | 40 - 50 °C |

| Primary Products | This compound and 1,2,4-Trichlorobenzene |

Dehydrohalogenation of Benzene Hexachloride (BHC)

An indirect route to this compound from benzene involves the dehydrohalogenation of benzene hexachloride (BHC). BHC is produced by the photochlorination of benzene. The subsequent elimination of hydrogen chloride from BHC yields a mixture of trichlorobenzene isomers.

Synthesis of Benzene Hexachloride

Benzene hexachloride is synthesized by the addition of chlorine to benzene in the presence of sunlight or another source of UV light.[2]

Dehydrohalogenation Protocol

The dehydrohalogenation of BHC can be achieved using an alkaline medium.

Materials:

-

Benzene hexachloride (BHC)

-

Aqueous alkali or alkaline earth solution (e.g., sodium hydroxide)

Procedure:

-

Treat benzene hexachloride with an aqueous alkaline solution.

-

Heat the reaction mixture to facilitate the elimination of HCl.

-

The resulting product is a mixture of trichlorobenzene isomers, which can be separated by fractional distillation.

Isomer Distribution

The dehydrohalogenation of BHC typically produces a mixture of trichlorobenzene isomers. The exact composition can vary depending on the reaction conditions.

Synthesis via Sandmeyer-Type Reaction

Proposed Experimental Workflow

-

Nitration of o-Dichlorobenzene: o-Dichlorobenzene is nitrated to form a mixture of dichloronitrobenzene isomers.

-

Reduction to 2,3-Dichloroaniline: The nitro group of the desired 2,3-dichloronitrobenzene isomer is reduced to an amine to yield 2,3-dichloroaniline.

-

Diazotization: 2,3-Dichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride solution to replace the diazonium group with a chlorine atom, yielding this compound.

Synthesis Pathway Diagrams

Figure 1: Direct and o-Dichlorobenzene Chlorination Pathways.

References

An In-Depth Technical Guide to 1,2,3-Trichlorobenzene (CAS Number: 87-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-trichlorobenzene (1,2,3-TCB), an organochlorine compound with significant industrial applications and notable toxicological properties. This document details its physicochemical characteristics, synthesis methodologies, and industrial relevance. A core focus is placed on its metabolic fate and the molecular mechanisms underlying its toxicity, including the induction of oxidative stress and activation of key signaling pathways. Detailed experimental protocols for its synthesis, analysis in biological matrices, and toxicological assessment are provided to support further research and development.

Physicochemical Properties

This compound is a synthetic, chlorinated aromatic hydrocarbon. At room temperature, it exists as a white crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.

| Property | Value | Reference(s) |

| CAS Number | 87-61-6 | [3] |

| Molecular Formula | C₆H₃Cl₃ | [3] |

| Molecular Weight | 181.45 g/mol | [3] |

| Appearance | White crystalline solid | [1][4] |

| Melting Point | 53.5 °C | [3] |

| Boiling Point | 218.5 °C | [3] |

| Density | 1.45 g/cm³ | [1] |

| Water Solubility | 15 mg/L | [5] |

| Vapor Pressure | 17.3 Pa at 25°C | [1] |

| Log Octanol-Water Partition Coefficient (log Kow) | 4.05 | [1] |

| Henry's Law Constant | 2 x 10⁻³ atm·m³/mol | [5] |

| Flash Point | 112.7 °C (closed cup) | [1] |

Synthesis and Industrial Applications

Synthesis

This compound is primarily synthesized through the chlorination of benzene or dichlorobenzene isomers.[3][6] One common laboratory-scale and industrial method involves the electrophilic aromatic substitution of o-dichlorobenzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[5][6] This reaction typically yields a mixture of 1,2,3- and 1,2,4-trichlorobenzene, which can be separated by fractional distillation.[5] Another synthesis route is the dehydrohalogenation of hexachlorocyclohexane.[6]

Industrial Applications

This compound has been utilized in various industrial processes, primarily as a chemical intermediate and a solvent. Its applications include:

-

Dye Carrier: It serves as a carrier for dyes in the textile industry.[5]

-

Chemical Intermediate: It is a precursor in the synthesis of other chemicals, including herbicides and pigments.[5][7]

-

Solvent and Degreasing Agent: Its solvent properties make it useful for dissolving oils, waxes, and resins, and as a degreasing agent.[5][8]

-

Lubricant: It has applications as a lubricant in certain industrial settings.[5]

-

Dielectric Fluids: Historically, trichlorobenzenes were used in combination with polychlorinated biphenyls (PCBs) in dielectric fluids for transformers and capacitors.[5]

Metabolism and Toxicological Profile

The liver is a primary target organ for the toxicity of trichlorobenzenes.[9][10] Metabolism is a key determinant of its toxic effects, involving bioactivation to reactive intermediates.

Metabolism

The metabolism of this compound is believed to proceed via cytochrome P450-mediated oxidation to form chlorophenols.[11][12] These phenolic metabolites can be further oxidized to form reactive quinone species.[9][13] These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, and induce oxidative stress, leading to cellular damage.[13]

Toxicity

Acute exposure to high doses of this compound can be harmful.[14] The primary health effects observed in animal studies are related to liver and kidney toxicity.[15]

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ (Oral) | Rat | Oral | 1830 mg/kg | [13] |

| Hepatotoxicity | Rat | Oral | Increased relative liver weight at ≥300 mg/kg/day | [16] |

| Nephrotoxicity | Rat | Oral | Mild to moderate histopathological changes in the kidney at high doses | [12] |

Experimental Protocols

Synthesis of this compound from o-Dichlorobenzene

This protocol describes the laboratory synthesis of this compound via the chlorination of o-dichlorobenzene.

Materials:

-

o-Dichlorobenzene

-

Anhydrous ferric chloride (FeCl₃)

-

Chlorine gas

-

Sodium carbonate (Na₂CO₃) solution

-

Water

-

Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place o-dichlorobenzene and a catalytic amount of anhydrous ferric chloride into the round-bottom flask.

-

Heat the mixture to 40-50°C with stirring.[17]

-

Bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic and should be monitored.

-

Continue the chlorination until the desired density of the reaction mixture is reached, indicating the formation of trichlorobenzenes.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing with a sodium carbonate solution in a separatory funnel.[5]

-

Wash the organic layer with water to remove any remaining base and salts.[5]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Separate the this compound from the 1,2,4-trichlorobenzene isomer and any unreacted starting material by fractional vacuum distillation.[5][6]

Workflow for the synthesis of this compound.

Analysis of this compound in Rat Plasma by GC-MS

This protocol outlines a method for the quantitative analysis of this compound in rat plasma using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Rat plasma samples

-

Hexane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

This compound standard

-

Internal standard (e.g., 1,3,5-tribromobenzene)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for organochlorine analysis (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of rat plasma in a glass centrifuge tube, add 1 mL of hexane and the internal standard.

-

Vortex the tube for 2 minutes to extract the this compound into the hexane layer.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 180, 182, 145) and the internal standard.

-

-

Quantification:

-

Create a calibration curve using standards of known concentrations of this compound.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard and comparison with the calibration curve.

-

Workflow for GC-MS analysis of this compound.

Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)

This protocol is a general guideline for an acute oral toxicity study based on the OECD 423 Acute Toxic Class Method.[1][7][14][18][19]

Animals:

-

Healthy, young adult female Wistar rats (nulliparous and non-pregnant), 8-12 weeks old.[19]

-

Animals are acclimatized for at least 5 days before the study.[18]

Procedure:

-

Dose Selection and Preparation:

-

The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often used.[7]

-

The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

-

Administration:

-

Observation:

-

Stepwise Procedure:

-

The study proceeds in a stepwise manner using 3 animals per step.

-

The outcome of the first step (mortality or no mortality) determines the next dose level (higher or lower).

-

-

Pathology:

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[19]

-

Signaling Pathways of Toxicity

The toxicity of this compound is thought to be mediated through the induction of oxidative stress, which in turn activates several downstream signaling pathways.

Oxidative Stress and the Keap1-Nrf2 Pathway

The metabolism of this compound can lead to the formation of reactive oxygen species (ROS). This increase in oxidative stress can disrupt the Keap1-Nrf2 complex. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[20][21] However, in the presence of oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[22][23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and phase II detoxification enzyme genes, upregulating their expression as a cellular defense mechanism.[20][24]

Activation of the Keap1-Nrf2 pathway by 1,2,3-TCB.

Pro-inflammatory Signaling: NF-κB and p38 MAPK Pathways

Oxidative stress induced by this compound can also activate pro-inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways are key players in the inflammatory response.[22][25] Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[25][26] Similarly, oxidative stress can activate upstream kinases of the p38 MAPK pathway, leading to the phosphorylation and activation of p38. Activated p38 can then phosphorylate various downstream targets, including transcription factors, further contributing to the inflammatory response and cellular stress.[22]

Pro-inflammatory signaling induced by 1,2,3-TCB.

Conclusion

This compound is an industrially relevant compound with a well-defined toxicological profile, primarily targeting the liver and kidneys. Its toxicity is closely linked to its metabolism, leading to the generation of reactive intermediates and the induction of oxidative stress. This, in turn, activates key cellular defense and pro-inflammatory signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the specific molecular mechanisms of this compound toxicity and for the development of potential therapeutic or preventative strategies in the context of drug development and environmental health.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ysi.com [ysi.com]

- 9. Quinones as toxic metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Molecular mechanism of trichloroethylene-induced hepatotoxicity mediated by CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-course and molecular mechanism of hepatotoxicity induced by 1,3-dichloro-2-propanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. youtube.com [youtube.com]

- 15. Excretion, distribution and metabolism of 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ez.restek.com [ez.restek.com]

- 17. US1923419A - Preparation of trichlorobenzene - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. Chemoprevention through the Keap1-Nrf2 signaling pathway by phase 2 enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NRF2 Activation by Nitrogen Heterocycles: A Review | MDPI [mdpi.com]

- 24. DSpace [repository.escholarship.umassmed.edu]

- 25. Methoxychlor-induced inducible nitric oxide synthase and proinflammatory cytokines expression in macrophages via NF-kappaB, ERK, and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of vic-Trichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of vic-Trichlorobenzene (1,2,3-Trichlorobenzene). The information is curated to support advanced research and development activities.

Molecular Structure and Properties

This compound is an organochlorine compound with the chemical formula C₆H₃Cl₃. It is one of three isomers of trichlorobenzene, characterized by the adjacent ("vicinal" or "vic") positioning of the three chlorine atoms on the benzene ring.[1] This substitution pattern results in a molecule with C₂ᵥ symmetry.

Physical and Chemical Properties

vic-Trichlorobenzene is a white crystalline solid with a characteristic sharp, aromatic odor.[1][2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, ether, benzene, and carbon disulfide.[3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃ | [1] |

| Molar Mass | 181.45 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 53.5 °C | [3] |

| Boiling Point | 218.5 °C | [3] |

| Density | 1.45 g/cm³ | [1] |

| CAS Number | 87-61-6 | [1] |

Experimental Protocols

Synthesis of vic-Trichlorobenzene

A common laboratory-scale synthesis of vic-Trichlorobenzene involves the direct chlorination of o-dichlorobenzene. The following protocol is a generalized procedure based on established methods.

Materials:

-

o-Dichlorobenzene

-

Chlorine gas

-

Anhydrous Ferric Chloride (FeCl₃) or another suitable Lewis acid catalyst

-

Sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Chlorination: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine), place o-dichlorobenzene and the catalyst (e.g., a small amount of anhydrous ferric chloride). Heat the mixture to 60-70°C while stirring. Bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic and should be monitored to maintain the desired temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of unreacted o-dichlorobenzene to the trichlorobenzene isomers.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

-

Neutralization: Carefully wash the reaction mixture with a dilute solution of sodium carbonate to neutralize any remaining acid.

-

Washing: Wash the organic layer with water to remove any salts.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent. The resulting mixture of trichlorobenzene isomers can be separated by fractional distillation under reduced pressure to isolate this compound.[2]

Diagram of Synthesis Workflow

Caption: A step-by-step workflow for the synthesis and purification of vic-Trichlorobenzene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of vic-Trichlorobenzene.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified vic-Trichlorobenzene in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ typically shows two signals: a triplet around 7.2 ppm and a doublet around 7.4 ppm, corresponding to the two types of protons on the aromatic ring.

¹³C NMR Spectroscopy:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 256 or more scans may be needed due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

-

Expected Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and purity assessment of vic-Trichlorobenzene.

Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a mass spectrometer detector.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

-

Expected Result: The retention time for this compound under these conditions will be specific, and the mass spectrum will show a characteristic fragmentation pattern with a molecular ion peak (M⁺) at m/z 180, along with isotopic peaks corresponding to the presence of three chlorine atoms.

Diagram of Analytical Workflow

Caption: A logical diagram illustrating the analytical workflow for the characterization of synthesized vic-Trichlorobenzene.

Quantitative Data Summary

The following tables summarize key quantitative data for vic-Trichlorobenzene.

Table 1: Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | CDCl₃ | ~7.4 (d), ~7.2 (t) | |

| ¹³C NMR | CDCl₃ | Four signals in the aromatic region |

Table 2: Chromatographic Data

| Technique | Column | Retention Time | Key Mass Fragments (m/z) | Reference |

| GC-MS | DB-5ms or equivalent | Dependent on specific conditions | 180 (M⁺), 145, 109 |

References

Solubility of 1,2,3-Trichlorobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3-trichlorobenzene in various organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on collating available qualitative information, presenting detailed experimental protocols for solubility determination based on established methods for similar compounds, and exploring the key factors influencing the solubility of this compound.

Introduction

This compound (1,2,3-TCB), a chlorinated aromatic compound, sees application as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and pesticides.[1] Its solubility characteristics are critical for its use in synthesis, formulation, and for understanding its environmental fate. This guide aims to provide a thorough understanding of its solubility profile in organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value |

| Molecular Formula | C₆H₃Cl₃ |

| Molecular Weight | 181.45 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 51-53 °C |

| Boiling Point | 218-219 °C |

| Water Solubility | Very low (approx. 18 mg/L at 25°C)[2][3] |

Solubility of this compound in Organic Solvents

While specific quantitative data is limited, the following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. The solubility is generally attributed to its non-polar nature, favoring dissolution in non-polar organic solvents.[1]

| Solvent Class | Solvent | Solubility |

| Ethers | Diethyl ether | Very soluble[2] |

| Halogenated Hydrocarbons | Chloroform | More soluble than in water[1] |

| Aromatic Hydrocarbons | Benzene | Very soluble[2] |

| Toluene | Soluble | |

| Alcohols | Ethanol | Slightly soluble[2] |

It is important to note that the solubility of this compound is expected to increase with temperature.[1]

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of solid compounds like this compound in organic solvents is the isothermal saturation method, followed by a suitable analytical technique for concentration measurement. The following protocol is adapted from methodologies used for the solubility determination of a closely related isomer, 1,3,5-trichlorobenzene.[4]

Isothermal Saturation Method

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Calibrated thermometer

-

Syringe filters (PTFE, 0.45 µm)

Procedure:

-

An excess amount of solid this compound is added to a known volume of the desired organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is agitated using a magnetic stirrer at a constant speed.

-

The temperature of the solution is maintained at the desired level by circulating water from the constant temperature bath through the jacket of the vessel.

-

The solution is stirred for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

The withdrawn sample is immediately filtered through a syringe filter to remove any undissolved microparticles.

-

The filtered saturated solution is then diluted with a known volume of a suitable solvent for analysis.

Analytical Quantification

The concentration of this compound in the saturated solution can be determined using various analytical techniques. Gas chromatography (GC) is a highly suitable method for this purpose.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

-

A suitable capillary column (e.g., HP-5 or equivalent).

Procedure:

-

A calibration curve is prepared by running a series of standard solutions of this compound of known concentrations through the GC.

-

The diluted sample of the saturated solution is injected into the GC.

-

The peak area of this compound in the sample chromatogram is measured.

-

The concentration of this compound in the saturated solution is calculated by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Isothermal Saturation Experimental Workflow.

Factors Influencing Solubility

Caption: Key Factors Affecting Solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While there is a clear gap in the literature regarding quantitative solubility data, the qualitative information, combined with established experimental protocols, provides a strong foundation for researchers and professionals working with this compound. The provided experimental workflow offers a robust method for generating the much-needed quantitative data to fill this gap. Future research should focus on the systematic determination of the solubility of this compound in a range of common organic solvents at various temperatures to build a comprehensive and quantitative solubility profile.

References

1,2,3-Trichlorobenzene: An In-depth Technical Guide to its Environmental Fate and Transport